N-(4-butylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-butylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Research includes the synthesis of various carboxamides and dihydropyridine derivatives, highlighting methodologies like amidation, esterification, and cyclization. These techniques are crucial for creating compounds with potential biological or material applications. For example, the synthesis of diflunisal carboxamides involved amidation and esterification processes, providing insights into the structural formation of complex molecules (Guang-xiang Zhong et al., 2010).
- Crystal Structure Analysis : Detailed structural analysis through single-crystal X-ray diffraction is a common approach. This analysis helps in understanding the molecular packing, stability, and potential interactions within the compounds, as demonstrated in studies on diflunisal carboxamides (Guang-xiang Zhong et al., 2010).
Potential Applications
- Material Science : Some studies explore the synthesis of polyamides with specific properties, such as solubility in polar solvents and high thermal stability, indicating potential applications in creating durable and flexible materials (S. Hsiao et al., 2000).
- Biomedical Applications : The synthesis of macrocyclic tetraamines and their conversion to chelating agents suggest potential applications in biomedical imaging and therapy, where such chelating agents can be used for targeted delivery or as contrast agents (T. McMurry et al., 1992).
- Antidiabetic Activity : Some derivatives have been synthesized and evaluated for antidiabetic activity, indicating the potential therapeutic applications of these compounds. This includes the study on novel dihydropyrimidine derivatives evaluated for their α-amylase inhibition capability, suggesting a potential for diabetes management (J. Lalpara et al., 2021).
Properties
IUPAC Name |
N-(4-butylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-2-3-6-17-10-12-19(13-11-17)24-22(27)21-9-5-14-25(23(21)28)31-16-18-7-4-8-20(15-18)26(29)30/h4-5,7-15H,2-3,6,16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWERBWJPWCBLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.